2',5'-Dideoxy-adenosine 3'-monophosphate
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Overview
Description
2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE: is a small molecule belonging to the class of organic compounds known as ribonucleoside 3’-phosphates. These compounds contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety. The nucleobases in these compounds are limited to purine, pyrimidine, and pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE typically involves the selective deoxygenation of adenosine derivatives. The process includes the use of specific reagents and catalysts to achieve the desired deoxygenation at the 2’ and 5’ positions while maintaining the integrity of the phosphate group at the 3’ position .
Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE may involve large-scale chemical synthesis using automated reactors and purification systems. The process ensures high yield and purity of the compound, suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized adenosine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE is used as a precursor for the synthesis of other nucleoside analogs. It serves as a building block for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, the compound is utilized to study the mechanisms of nucleoside metabolism and the role of nucleotides in cellular processes. It is also used in the investigation of enzyme-substrate interactions and the regulation of nucleotide pathways .
Medicine: In medicine, 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE is explored for its potential antiviral and anticancer properties. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a research tool in drug development. It is also employed in the synthesis of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE involves its interaction with specific molecular targets, such as adenylyl cyclase. The compound acts as an inhibitor of adenylyl cyclase, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells. This inhibition affects various cellular processes, including signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2’,3’-DIDEOXYADENOSINE 5’-MONOPHOSPHATE: Another nucleoside analog with similar structural features but different functional groups.
2’,5’-DIDEOXYADENOSINE 3’-TRIPHOSPHATE: A triphosphate derivative with additional phosphate groups, leading to different biochemical properties.
Uniqueness: 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE is unique due to its specific deoxygenation pattern and its ability to inhibit adenylyl cyclase. This distinct mechanism of action sets it apart from other nucleoside analogs and makes it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZMOICZSFFLB-DSYKOEDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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